(S)-N-(1,5-dihydroxypentan-2-yl)benzamide (S)-N-(1,5-dihydroxypentan-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 296766-74-0
VCID: VC3247621
InChI: InChI=1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16)/t11-/m0/s1
SMILES: C1=CC=C(C=C1)C(=O)NC(CCCO)CO
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide

CAS No.: 296766-74-0

Cat. No.: VC3247621

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide - 296766-74-0

Specification

CAS No. 296766-74-0
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name N-[(2S)-1,5-dihydroxypentan-2-yl]benzamide
Standard InChI InChI=1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16)/t11-/m0/s1
Standard InChI Key PSGWJXIMZBGAFZ-NSHDSACASA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)N[C@@H](CCCO)CO
SMILES C1=CC=C(C=C1)C(=O)NC(CCCO)CO
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(CCCO)CO

Introduction

Chemical Structure and Properties

Structural Characteristics

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide features a benzamide functional group attached to a chiral 1,5-dihydroxypentan-2-yl side chain. The compound's structure includes a benzene ring connected to a carbonyl group, which forms an amide bond with the nitrogen atom of the 1,5-dihydroxypentan-2-yl moiety. The compound exhibits S-configuration at the carbon atom attached to the nitrogen, which is crucial for its biological activity and specificity. This stereochemistry allows for selective interactions with biological targets, enhancing its potential in various biomedical applications.

Physical Properties

The compound exhibits distinct physical properties that influence its behavior in biological systems and chemical reactions. (S)-N-(1,5-dihydroxypentan-2-yl)benzamide has a melting point of 92-94°C and a predicted boiling point of approximately 519.1 ± 40.0°C. Its molecular weight is 223.27 g/mol, which places it in a favorable range for potential drug-like compounds according to Lipinski's rule of five. The presence of hydroxyl groups contributes to its hydrophilicity and hydrogen-bonding capabilities, while the benzene ring provides some hydrophobic character, resulting in a balanced distribution coefficient that may facilitate membrane permeability in biological systems.

Chemical Identifiers

Several standardized identifiers are used to uniquely identify this compound in chemical databases and literature:

Identifier TypeValue
CAS Number296766-74-0
Molecular FormulaC12H17NO3
IUPAC NameN-[(2S)-1,5-dihydroxypentan-2-yl]benzamide
InChIInChI=1S/C12H17NO3/c14-8-4-7-11(9-15)13-12(16)10-5-2-1-3-6-10/h1-3,5-6,11,14-15H,4,7-9H2,(H,13,16)/t11-/m0/s1
InChI KeyPSGWJXIMZBGAFZ-NSHDSACASA-N
Canonical SMILESC1=CC=C(C=C1)C(=O)NC(CCCO)CO
Isomeric SMILESC1=CC=C(C=C1)C(=O)NC@@HCO

Synthesis Methods

Laboratory Synthesis

The laboratory synthesis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide typically follows a straightforward approach utilizing readily available starting materials. The synthesis begins with commercially available benzoyl chloride and (S)-1,5-dihydroxypentane as primary reagents. The reaction is conducted under basic conditions, commonly employing triethylamine as a base to neutralize the hydrochloric acid generated during the reaction. This neutralization is essential for maintaining the stereochemical integrity of the final product and preventing side reactions that might compromise yield and purity.

The general reaction involves the nucleophilic attack of the amine group from (S)-1,5-dihydroxypentane on the electrophilic carbonyl carbon of benzoyl chloride. Following the reaction, purification is typically achieved through column chromatography, which separates the desired product from unreacted starting materials and potential byproducts. This purification step is crucial for obtaining the compound with high optical purity, which is essential for its biological activity.

Industrial Production

For industrial-scale production, the synthesis process undergoes significant modifications to accommodate larger quantities while maintaining efficiency and cost-effectiveness. Industrial methods typically employ:

  • Large-scale reactors with precise control over temperature and pressure to ensure consistent reaction conditions

  • Continuous flow systems that enhance reaction efficiency and yield

  • Advanced purification techniques such as crystallization or large-scale chromatography

These industrial approaches often prioritize atom economy, solvent selection, and energy efficiency to align with green chemistry principles and reduce environmental impact. Scale-up considerations also include safety parameters, especially when handling reactive compounds like benzoyl chloride.

Chemical Reactivity

Oxidation Reactions

The hydroxyl groups in (S)-N-(1,5-dihydroxypentan-2-yl)benzamide are susceptible to oxidation reactions, leading to the formation of various oxidized derivatives. These oxidation reactions can be performed using reagents such as potassium permanganate or chromium trioxide under appropriate acidic or basic conditions. The primary oxidation products include compounds with ketone or carboxylic acid functional groups, depending on the oxidizing agent and reaction conditions. For instance, selective oxidation of the primary alcohol at position 5 can yield an aldehyde intermediate, which can be further oxidized to a carboxylic acid.

Reduction Reactions

The benzamide group in the compound can undergo reduction to form the corresponding amine. Common reducing agents for this transformation include lithium aluminum hydride and sodium borohydride. The reduction of the benzamide group can lead to the formation of (S)-N-(1,5-dihydroxypentan-2-yl)amine, which exhibits different chemical and biological properties compared to the parent compound. The reduction reaction typically requires anhydrous conditions and careful temperature control to prevent side reactions and ensure high yield.

Substitution Reactions

The hydroxyl groups of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide can participate in various substitution reactions to form ethers or esters. These reactions typically involve treatment with alkyl halides or acyl chlorides in the presence of a suitable base. The resulting derivatives may exhibit modified physicochemical properties, including altered solubility, stability, and biological activity. The selective substitution of either the primary or secondary hydroxyl group can be achieved through careful selection of reaction conditions and protecting group strategies.

Biological Activities

Antioxidant Properties

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide has demonstrated significant antioxidant activity in various experimental models. A notable study showed that this compound substantially reduced oxidative stress markers in cultured cells exposed to harmful agents. The research indicated a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to control samples. This antioxidant activity may be attributed to the compound's ability to donate hydrogen atoms from its hydroxyl groups to neutralize free radicals.

The compound's antioxidant mechanism likely involves both direct scavenging of free radicals and potential modulation of cellular antioxidant defense systems. This dual action makes it a promising candidate for conditions associated with oxidative stress, including neurodegenerative diseases, cardiovascular disorders, and certain types of cancer.

Enzyme Inhibition

Research has indicated that (S)-N-(1,5-dihydroxypentan-2-yl)benzamide can function as an enzyme inhibitor, particularly targeting kinases involved in cellular signaling pathways that regulate cell growth and differentiation. In vitro assays have demonstrated inhibition of specific kinases with IC50 values in the micromolar range, suggesting potential therapeutic applications in conditions characterized by dysregulated kinase activity.

The compound's chiral structure likely contributes to its selective binding to enzyme active sites, resulting in competitive or non-competitive inhibition depending on the specific enzyme and binding mode. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic potential.

Anti-inflammatory Effects

Animal studies have revealed promising anti-inflammatory properties of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide. Administration of the compound led to significant decreases in inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in experimental models of induced inflammation. This anti-inflammatory activity suggests potential applications in managing inflammatory conditions such as arthritis, inflammatory bowel disease, and other chronic inflammatory disorders.

The compound's anti-inflammatory mechanism may involve inhibition of pro-inflammatory signaling pathways, modulation of immune cell activation, or interference with the production of inflammatory mediators. The precise molecular targets and signaling pathways affected by this compound require further investigation to fully elucidate its anti-inflammatory potential.

Research Studies and Findings

Comparative Analysis with Related Compounds

To better understand the unique properties of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide, researchers have conducted comparative analyses with structurally similar compounds. The table below summarizes key comparisons:

CompoundStructural SimilarityBiological ActivityUnique Features
(S)-N-(1,5-dihydroxypentan-2-yl)benzamideReference compoundAntioxidant, enzyme inhibition, anti-inflammatoryBenzamide group with S-configuration
(S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamateSimilar backboneModerate antioxidant activitytert-Butyl group affects solubility profiles
(S)-Benzyl (1,5-dihydroxypentan-2-yl)carbamateSimilar backboneEnzyme inhibitionBenzyl group enhances receptor binding
(R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamateEnantiomer of benzyl derivativeDifferent binding profileR-configuration alters stereochemical interactions

This comparative analysis highlights the importance of both the functional group (benzamide vs. carbamate) and stereochemistry (S vs. R configuration) in determining biological activity and physicochemical properties .

Enzyme Inhibition Studies

In vitro assays examining the enzyme inhibitory properties of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide have provided valuable insights into its potential therapeutic applications. Studies focused primarily on kinases involved in cancer cell proliferation have revealed:

  • IC50 values in the micromolar range for specific kinases

  • Structure-activity relationships indicating the importance of the benzamide moiety for binding

  • Competitive inhibition mechanisms for several target enzymes

  • Selectivity profiles suggesting potential for targeted therapy approaches

These enzyme inhibition properties make (S)-N-(1,5-dihydroxypentan-2-yl)benzamide a promising scaffold for developing more potent and selective kinase inhibitors.

Anti-inflammatory Research

Animal studies examining the anti-inflammatory effects of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide have provided supporting evidence for its potential in managing inflammatory conditions. Key findings from these studies include:

  • Significant reduction in pro-inflammatory cytokines (TNF-α, IL-6)

  • Decreased neutrophil infiltration in tissue inflammation models

  • Reduced expression of inducible nitric oxide synthase (iNOS)

  • Inhibition of NF-κB activation, a key transcription factor in inflammation

These results collectively suggest that (S)-N-(1,5-dihydroxypentan-2-yl)benzamide modulates multiple components of the inflammatory response, making it a potentially valuable compound for anti-inflammatory drug development.

Applications

Research Applications

(S)-N-(1,5-dihydroxypentan-2-yl)benzamide has several important applications in basic and applied research:

  • It serves as a chiral building block in the synthesis of complex organic molecules, particularly those with pharmaceutical relevance.

  • The compound is utilized in enzyme-substrate interaction studies, providing insights into binding mechanisms and structure-activity relationships.

  • It functions as a ligand in biochemical assays designed to identify and characterize protein targets.

  • The compound serves as a model for developing novel antioxidant and anti-inflammatory agents.

Future Research Directions

Structure Optimization

Future research on (S)-N-(1,5-dihydroxypentan-2-yl)benzamide should focus on structural modifications to enhance its potency, selectivity, and pharmacokinetic properties. Potential approaches include:

  • Modification of the benzamide group to optimize receptor interactions

  • Introduction of substituents on the benzene ring to enhance binding affinity

  • Exploration of prodrug strategies to improve bioavailability

  • Development of extended-release formulations to optimize therapeutic efficacy

These structure-activity relationship studies will be crucial for transforming this promising compound into clinically viable therapeutic agents.

Mechanistic Studies

Additional mechanistic studies are needed to fully elucidate the molecular basis of (S)-N-(1,5-dihydroxypentan-2-yl)benzamide's biological activities:

  • Identification of specific protein targets using proteomics approaches

  • Crystallographic studies to determine binding modes with target proteins

  • Pathway analysis to map the compound's effects on cellular signaling networks

  • In vivo studies to validate proposed mechanisms in physiologically relevant models

These mechanistic insights will guide rational design efforts and help identify optimal therapeutic applications for this compound and its derivatives.

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